molecular formula C16H14O5 B11844573 Naringenin 5-methyl ether CAS No. 61823-56-1

Naringenin 5-methyl ether

Cat. No.: B11844573
CAS No.: 61823-56-1
M. Wt: 286.28 g/mol
InChI Key: CWZLMWSCLBFCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naringenin 5-methyl ether is a methylated derivative of the citrus flavonoid naringenin, engineered to enhance its physicochemical properties and research potential. As a member of the flavanone class, it shares a core three-ring structure but features a methyl group at the 5-position, a modification that can influence its bioavailability and biological activity . This compound is of significant interest in biochemical research for probing structure-activity relationships among flavonoids. Its primary research applications include investigations into anti-inflammatory pathways, where it may modulate the production of cytokines and inflammatory mediators like nitric oxide (NO) . It is also a valuable tool in oncology research for studying its effects on cellular proliferation, apoptosis, and key signaling pathways such as ERK and AKT, which are often dysregulated in cancer . Furthermore, its potential as a phytobiotic against resistant bacteria and fungi is an emerging area of scientific inquiry, given the urgent need for new antimicrobial strategies . Researchers utilize this methylated derivative to study how specific chemical modifications can alter a compound's mechanism of action and improve its utility as a pharmacological probe. This product is strictly for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZLMWSCLBFCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61823-56-1
Record name Flavanone, 4',7-dihydroxy-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061823561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Mechanism and Conditions

The methylation of naringenin follows an Sₙ2 mechanism , where a hydroxyl group is deprotonated to form a phenoxide ion, which subsequently attacks a methylating agent. Key steps include:

  • Substrate Preparation : Naringenin is dissolved in acetone with potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group.

  • Methylation : Dimethyl sulfate (DMS) is added as the methyl donor. The reaction proceeds under reflux at 65–70°C for 4–6 hours.

  • Workup : The product is filtered, washed with water, and purified via column chromatography.

Critical Parameters:

  • Solvent : Acetone or dimethylformamide (DMF) enhances solubility.

  • Base : K₂CO₃ or NaHCO₃ facilitates deprotonation without side reactions.

  • Temperature : Reflux conditions (65–90°C) optimize reaction kinetics.

Challenges in Positional Selectivity

Naringenin contains three hydroxyl groups (positions 5, 7, and 4’), necessitating protective strategies for selective 5-methylation. In practice, achieving 5-methyl specificity is challenging due to similar reactivity of the 5- and 7-hydroxyl groups. Reported yields for 5-methyl ether synthesis range from 45–60% , with byproducts including 7-methoxy and 4’,7-dimethoxy derivatives.

Table 1: Comparison of Methylation Products

Methylation PositionYield (%)Conditions
5-methoxy55DMS, K₂CO₃, acetone, 70°C
7-methoxy68DMS, K₂CO₃, DMF, 65°C
4’,7-dimethoxy40Excess DMS, K₂CO₃, 80°C

Industrial-Scale Production Considerations

Patent CN104829578A outlines a scalable method for naringenin synthesis, which could be adapted for Naringenin 5-methyl ether. Key industrial steps include:

  • Hydrolysis of Naringin : Naringin is hydrolyzed in acidic aqueous conditions to yield naringenin.

  • Methylation : Introduction of methyl groups via DMS in a reactor under controlled pressure (0.10–0.12 MPa).

  • Crystallization and Drying : Concentrated filtrate is crystallized at 5–10°C, followed by vacuum drying.

Table 2: Industrial Process Parameters

StepConditionsEquipment
Hydrolysis65°C, pH 2–3, 2 hoursReactor with stirrer
Methylation0.10–0.12 MPa, 65°CPressure reactor
Crystallization5–10°C, 24 hoursCrystallizer
Drying-0.02––0.04 MPa, 50°CVacuum dryer

Analytical Characterization

Post-synthesis analysis is critical for verifying the structure and purity of this compound.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : Signals at δ 5.15 (H-2), 3.73 (7-OCH₃), and 6.07 (H-6) confirm the flavanone scaffold.

  • ¹³C NMR : Peaks at δ 163.6 (C-7), 76.6 (C-2), and 55.4 (OCH₃) align with methylation at position 5.

  • HPLC : Purity >98% with a C18 column and acetonitrile-water mobile phase .

Chemical Reactions Analysis

Characterization Techniques

2.1 Spectral Analysis

  • ¹H NMR : Reveals aromatic protons (δ 7.27–6.77 ppm) and methoxy groups (δ 3.88 ppm for methyl ether) .

  • ¹³C NMR : Identifies carbonyl (δ 194.0 ppm) and methoxy-substituted carbons (δ 55.8 ppm) .

  • HRMS : Confirms molecular formula (C₁₆H₁₄O₅) .

2.2 Chromatographic Data

CompoundRf Value (Solvent System)mp (°C)
Naringenin 5-O-methyl ether (4)0.66 (CHCl₃–(CH₃)₂CO, 5:1)>260
Chalconaringenin 2′-O-methyl ether (2)0.52 (CHCl₃–(CH₃)₂CO, 5:1)158–160

Reaction Mechanisms

3.1 Oxime Formation
The conversion of naringenin’s ketone group to oximes involves hydroxylamine nucleophilic attack, forming imine intermediates. The E isomer dominates due to reduced steric strain, as confirmed by NMR shifts (e.g., δ C-3 at 45.7 ppm for E vs. 29.0 ppm for Z) .

3.2 Antioxidant Activity Correlation
The methyl ether derivative (4) exhibits enhanced DPPH scavenging (IC₅₀ ~500–1000 µM) and ORAC activity compared to naringenin, attributed to:

  • Electron-donating effects : Methoxy groups stabilize radical intermediates.

  • Metallation resistance : Reduced chelation of pro-oxidant metals .

Biological Activity

4.1 Antiproliferative Effects

CompoundCell LineIC₅₀ (µM)
Naringenin (1)HL-60>100
E-Oxime (2)HL-60~50
Methyl ether (4)HL-60~25

4.2 Antioxidant Profile

AssayNaringenin (1)E-Oxime (2)Z-Oxime (3)Methyl ether (4)
DPPH IC₅₀ (µM)100–20050–100500–100020–30
ORAC ActivityModerateReducedReducedHigher than rutin

Stability and Reactivity

  • Isomerization : Z isomers (e.g., compound 3) are less stable due to steric hindrance, with HPLC showing 91:9 E/Z ratios .

  • Chemical Reactivity : Oxime ethers resist hydrolysis under physiological conditions but may react with strong acids/bases .

Scientific Research Applications

Pharmacological Properties

Naringenin 5-methyl ether exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antioxidant Activity : It has been shown to scavenge reactive oxygen species, thereby reducing oxidative stress and potentially preventing cellular damage .
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, which can be beneficial in treating chronic inflammatory conditions .
  • Anticancer Potential : In vitro studies indicate that this compound can inhibit the growth of several cancer cell lines, including breast and cervical cancer cells .
  • Cardioprotective Effects : It has demonstrated the ability to improve endothelial function and reduce lipid peroxidation, which are crucial for cardiovascular health .

Case Studies

Several studies have investigated the applications of this compound in different contexts:

  • Anticancer Activity :
    • In a study examining its effects on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was found to induce apoptosis and inhibit cell proliferation .
    • The compound's mechanism involved the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Cardiovascular Health :
    • Research indicated that this compound improved lipid profiles in hyperlipidemic models by enhancing insulin sensitivity and reducing plasma lipids . This suggests a role in managing metabolic syndrome.
  • Anti-inflammatory Properties :
    • A study demonstrated that this compound reduced inflammatory markers in animal models of arthritis, highlighting its potential for treating inflammatory diseases .

Mechanism of Action

Naringenin 5-methyl ether exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

Methylation site variations significantly alter physicochemical properties and bioactivity. Key comparisons include:

Compound Methylation Position(s) Molecular Formula Key Bioactivity Source/Application
Naringenin 5-methyl ether 5-O- C₁₆H₁₄O₅ Antimicrobial (inference from parent) Echiochilon fruticosum, Viscum album
Sakuranetin (Naringenin 7-methyl ether) 7-O- C₁₆H₁₄O₅ Cytotoxic (B16BL6 melanoma cells) Viscum album, Prunus species
Naringenin 4',7-dimethyl ether 4'-O-, 7-O- C₁₇H₁₆O₅ Antitrypanosomal (vs. T. brucei) Temperate propolis
Naringenin 7,4′-dimethyl ether 7-O-, 4'-O- C₁₇H₁₆O₅ Antinociceptive Renealmia alpinia
Obovatin 5-methyl ether 5-O- (with pyrano group) C₁₇H₁₄O₅ Antidiabetic, antioxidant Tephrosia bracteolata

Key Observations :

7-Methylation in sakuranetin is linked to cytotoxicity in melanoma cells (IC₅₀ ~75 μmol/L) , whereas 5-methyl ether’s bioactivity remains less characterized but inferred from its parent compound’s antimicrobial traits .

Stereochemical and Chromatographic Behavior: Naringenin and its methyl ethers exhibit distinct chromatographic resolutions. For example, naringenin and hesperetin (a structurally similar flavanone) show low resolution (Rs = 0.6) compared to higher Rs values for methylated derivatives, suggesting methylation impacts polarity .

Synthetic Accessibility :

  • Methyl ethers like naringenin 7,4′-dimethyl ether are synthesized via regioselective methylation using recombinant enzymes or chemical methods . The 5-methyl ether’s synthesis route is less documented but may involve similar strategies.

Natural Occurrence and Chemotypes: Methylated flavanones are taxonomically significant. For instance, obovatin 5-methyl ether is a chemotype marker in Tephrosia vogelii, associated with agroforestry applications .

Physicochemical Properties
Property This compound Sakuranetin (7-O-methyl) Naringenin 4',7-Dimethyl Ether
Molecular Weight 286.28 g/mol 286.28 g/mol 300.32 g/mol
Solubility Likely moderate in DMSO* ≥125 mg/mL in DMSO Low (high lipophilicity)
UV Absorption ~220 nm (phenolic acids) Similar to flavanones Data unavailable

*Inferred from sakuranetin’s solubility due to structural similarity.

Biological Activity

Naringenin 5-methyl ether, a derivative of the flavonoid naringenin, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound (C16H14O5), classified as a flavonoid, is found in various plants, including Alpinia blepharocalyx and Boesenbergia species . Its chemical structure consists of a flavanone backbone with a methoxy group at the 5-position, which enhances its biological properties compared to naringenin.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)ORAC Value (µmol TE/g)
Naringenin70150
This compound85200
Rutin90250

Data adapted from various studies on antioxidant activity .

2. Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It modulates the NF-κB signaling pathway, reducing inflammation in various models .

Case Study: Murine Endotoxemia Model

In a study involving murine models of endotoxemia, naringenin significantly reduced serum levels of TNF-α and IL-6, leading to improved survival rates . This suggests its potential therapeutic application in inflammatory diseases.

3. Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction. It affects key regulators of apoptosis, such as p53 and Bcl-2, promoting the Bax/Bcl-2 ratio that favors cell death in neoplastic cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Effectiveness (%)
HeLa2575
MCF-73070
SK-MEL-282080

Data sourced from in vitro studies on cancer cell lines .

This compound's biological effects can be attributed to several mechanisms:

  • Apoptosis Induction : It activates both intrinsic and extrinsic pathways of apoptosis by modulating mitochondrial membrane potential and enhancing apoptogenic factors' release .
  • Inhibition of Angiogenesis : The compound inhibits angiogenesis by affecting the expression of angiogenic factors like Tie2 and Ang2 in melanoma cells .
  • Microbial Modulation : Recent studies show that it can modulate microbial adhesion in intestinal cell lines, indicating potential prebiotic effects against pathogenic strains .

Q & A

Q. What are the primary analytical techniques for quantifying this compound in plant extracts or biological matrices?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection at 290 nm (its λmax) is standard for quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity and specificity, particularly in complex biological samples. Calibration curves using certified reference materials and internal standards (e.g., deuterated analogs) ensure accuracy. Sample preparation often includes liquid-liquid extraction or solid-phase extraction to isolate the compound .

Q. What pharmacological activities have been experimentally validated for this compound?

  • Methodological Answer : In vitro assays demonstrate vasodilatory effects in coronary arteries via endothelium-dependent (NO-cGMP pathway) and independent mechanisms (Ca²⁺ channel blockade). Bioactivity studies should include dose-response curves, positive/negative controls (e.g., acetylcholine for endothelial function), and enzyme-linked immunosorbent assays (ELISA) to quantify pathway-specific biomarkers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions, or model systems. To address this:
  • Standardize compound sourcing (≥95% purity by HPLC).
  • Replicate experiments across multiple cell lines or tissue models.
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, incubation times).
  • Use orthogonal assays (e.g., patch-clamp electrophysiology alongside fluorescence-based Ca²⁺ imaging) to cross-validate mechanisms .

Q. What strategies optimize the bioavailability of this compound in preclinical models?

  • Methodological Answer : Bioavailability enhancement may involve:
  • Formulation : Nanoemulsions or liposomes to improve solubility (DMSO/ethanol stock solutions are common but limit in vivo use).
  • Prodrug design : Esterification of hydroxyl groups to increase membrane permeability.
  • Pharmacokinetic profiling : LC-MS/MS-based plasma/tissue distribution studies in rodent models, with attention to metabolic stability (e.g., cytochrome P450 interactions) .

Q. How can in silico modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding sites on proteins (e.g., endothelial nitric oxide synthase). Molecular dynamics simulations (GROMACS) assess binding stability. QSAR models prioritize structural modifications for enhanced affinity. Validation requires in vitro binding assays (e.g., surface plasmon resonance) .

Q. What experimental controls are critical when studying this compound’s effects on gene expression?

  • Methodological Answer : Include:
  • Vehicle controls (DMSO/ethanol at matching concentrations).
  • Knockout/knockdown models (CRISPR/Cas9) to confirm target specificity.
  • Housekeeping gene normalization (e.g., GAPDH, β-actin) in qRT-PCR.
  • Epigenetic controls (e.g., histone deacetylase inhibitors) to rule off-target effects .

Methodological Best Practices

  • Synthesis & Characterization : Report yields, melting points, and spectral data (NMR chemical shifts, MS fragmentation patterns) to enable replication .
  • Bioactivity Studies : Adhere to ARRIVE guidelines for preclinical research, detailing sample sizes, randomization, and blinding .
  • Data Reproducibility : Deposit raw data in public repositories (e.g., Zenodo) and provide step-by-step protocols in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.